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Compound of Interest

Compound Name: Aurora kinase inhibitor-3

Cat. No.: B1666738 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility, handling, and application of

Aurora kinase inhibitor-3, a potent and selective inhibitor of Aurora A kinase. The provided

protocols are foundational for the investigation of its biological effects in cellular and

biochemical assays.

Product Information
Name: Aurora Kinase Inhibitor-3

Mechanism of Action: A potent, ATP-competitive inhibitor of Aurora A kinase. It has

demonstrated high selectivity for Aurora A over other kinases such as EGFR, BMX, BTK, and

c-Src.

Primary Target: Aurora A kinase

IC₅₀: 42 nM for Aurora A

Solubility and Storage
Proper dissolution and storage of Aurora kinase inhibitor-3 are critical for maintaining its

stability and activity. It is recommended to use freshly opened, anhydrous solvents to avoid

degradation and precipitation.
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Quantitative Solubility Data

Solvent Solubility (mg/mL)
Molar Equivalent
(mM)

Notes

DMSO 50 - 125 mg/mL[1][2] 120.9 - 302.37 mM

Hygroscopic DMSO

can significantly

impact solubility; use

of ultrasonic agitation

may be required to

achieve higher

concentrations.[1]

Ethanol 5 - 20 mg/mL[2] 12.09 - 48.37 mM -

Stock Solution Preparation

DMSO Stock (e.g., 50 mg/mL):

Aseptically weigh out the desired amount of Aurora kinase inhibitor-3 powder.

Add the appropriate volume of fresh, anhydrous DMSO.

To aid dissolution, vortex the solution and/or sonicate in a water bath until the solution is

clear.[1]

Ethanol Stock (e.g., 20 mg/mL):

Follow the same procedure as for the DMSO stock, substituting fresh, anhydrous ethanol

as the solvent.

Storage of Stock Solutions

Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1][3]

At -20°C, stock solutions are stable for up to 1 year.[1]

At -80°C, stability is extended to 2 years.[1]
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Before use, thaw aliquots at room temperature and gently mix.

Signaling Pathway
Aurora A kinase is a key regulator of mitotic events, including centrosome maturation and

separation, and spindle assembly. Its inhibition can lead to mitotic arrest and apoptosis in

cancer cells.
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Click to download full resolution via product page

Aurora A Kinase Signaling Pathway Diagram

Experimental Protocols
The following are representative protocols that can be adapted for use with Aurora kinase
inhibitor-3. Optimization may be required for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of Aurora kinase inhibitor-3 on cell

proliferation.
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MTT Cell Viability Assay Workflow

1. Seed cells in a
96-well plate

2. Allow cells to attach
(24 hours)

3. Treat with serial dilutions of
Aurora Kinase Inhibitor-3

4. Incubate for desired
period (e.g., 72 hours)

5. Add MTT reagent

6. Incubate for 2-4 hours

7. Solubilize formazan crystals
with DMSO or SDS

8. Read absorbance
at 570 nm

Click to download full resolution via product page

MTT Cell Viability Assay Workflow

Materials:
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Cancer cell line of interest (e.g., HeLa, HCT116)

Complete growth medium

Aurora kinase inhibitor-3 stock solution (in DMSO)

96-well flat-bottom plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Microplate reader

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in

100 µL of complete growth medium.

Cell Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

Treatment: Prepare serial dilutions of Aurora kinase inhibitor-3 in complete growth medium

from the DMSO stock solution. The final DMSO concentration should be kept below 0.1% to

avoid solvent toxicity. Replace the medium in the wells with 100 µL of the diluted inhibitor or

vehicle control (medium with 0.1% DMSO).

Incubation: Incubate the cells for the desired treatment duration (e.g., 48-72 hours).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4

hours at 37°C until purple formazan crystals are visible.

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each

well.

Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure

complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a

microplate reader.
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Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control

cells after subtracting the absorbance of blank wells (medium only).

Western Blot Analysis of Phospho-Histone H3
This protocol is designed to detect the inhibition of Aurora B kinase activity, a common off-

target effect of some Aurora A inhibitors at higher concentrations, by measuring the

phosphorylation of its substrate, Histone H3 at Serine 10.
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Western Blot Workflow

1. Culture and treat cells with
Aurora Kinase Inhibitor-3

2. Lyse cells and collect
protein extract

3. Quantify protein
concentration (BCA assay)

4. Separate proteins
by SDS-PAGE

5. Transfer proteins to a
PVDF membrane

6. Block membrane with
5% BSA or milk

7. Incubate with primary antibody
(e.g., anti-phospho-H3)

8. Incubate with HRP-conjugated
secondary antibody

9. Detect with ECL substrate
and image

Click to download full resolution via product page

Western Blot Workflow Diagram
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Materials:

Treated and untreated cell pellets

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels and running buffer

PVDF membrane

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Histone H3 (Ser10), anti-total Histone H3, anti-β-

Actin)

HRP-conjugated secondary antibody

Enhanced Chemiluminescence (ECL) substrate

Procedure:

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge at 14,000 x g for 15 minutes at

4°C and collect the supernatant.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

Sample Preparation: Normalize protein concentrations and prepare lysates by adding

Laemmli buffer and boiling at 95°C for 5 minutes.

SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and separate by

electrophoresis.

Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in

blocking buffer overnight at 4°C with gentle agitation.

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with

the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize

the protein bands using a chemiluminescence imaging system. Use total Histone H3 or β-

Actin as a loading control.

Disclaimer
The provided protocols are intended as a starting point. Researchers should independently

optimize and validate these methods for their specific experimental systems. The solubility data

is compiled from various sources and may vary depending on the specific batch of the

compound and the purity of the solvents used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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